molecular formula C13H18FNO3S B2729538 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide CAS No. 1795442-89-5

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide

Cat. No.: B2729538
CAS No.: 1795442-89-5
M. Wt: 287.35
InChI Key: LKXSYYZAPZXCHM-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Fluorination: The amine is then subjected to electrophilic fluorination to introduce the fluoro group at the desired position.

    Amidation: The fluoro-substituted amine is reacted with 2-hydroxy-2-methyl-3-(methylthio)propanoic acid under amidation conditions to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles at the fluoro position.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique functional groups make it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the benzamide core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
  • 3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-13(17,8-19-3)7-15-12(16)9-4-5-11(18-2)10(14)6-9/h4-6,17H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXSYYZAPZXCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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